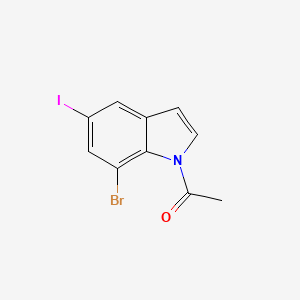

1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone

Description

Significance of Indole (B1671886) Scaffolds in Modern Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. mdpi.comrsc.org It is a "privileged structure," meaning it can bind to a wide range of biological targets with high affinity. nih.gov This versatility is demonstrated by its presence in numerous natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov The indole framework is integral to essential biomolecules such as the amino acid tryptophan and neurotransmitters like serotonin. ic.ac.uk Its unique electronic properties and the ability to participate in various chemical transformations make it a favored scaffold in the design of new therapeutic agents and functional materials. nih.govnih.gov

Strategic Importance of Halogenation Patterns in Heterocyclic Systems

Halogenation, the introduction of halogen atoms into a molecule, is a powerful strategy in organic synthesis to modulate the physicochemical properties of a compound. niscpr.res.in Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Furthermore, halogen atoms, particularly bromine and iodine, serve as versatile synthetic handles for further functionalization through cross-coupling reactions, enabling the construction of more complex molecules. psu.edu The specific placement of halogens on a heterocyclic ring can profoundly influence the molecule's electronic distribution and reactivity, making the study of halogenation patterns a critical aspect of synthetic design. niscpr.res.in

Positionality of Halogen and Acetyl Substituents on the 1H-Indole Core in 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone

The specific substitution pattern of This compound is crucial to its chemical character. The N-acetyl group is an electron-withdrawing group that modifies the electron density of the indole ring system. Electrophilic substitution on the indole ring typically occurs at the C3 position due to the electron-donating nature of the nitrogen atom. quimicaorganica.org However, the presence of the N-acetyl group can influence the regioselectivity of subsequent reactions.

The benzene (B151609) portion of the indole ring is substituted with a bromine atom at the C7 position and an iodine atom at the C5 position. Both bromine and iodine are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-para directing in electrophilic aromatic substitution. lumenlearning.com The presence of these two different halogens at specific positions offers distinct opportunities for selective chemical transformations, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in many cross-coupling reactions.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrINO | cymitquimica.com |

| Molecular Weight | 363.98 g/mol | cymitquimica.com |

| Purity | ≥95% | cymitquimica.com |

| Appearance | Solid (predicted) | - |

| IUPAC Name | This compound | - |

Overview of Research Domains for this compound

While specific research applications for This compound are not extensively documented in publicly available literature, its structure suggests significant potential in several key research areas.

Medicinal Chemistry and Drug Discovery: Halogenated indoles are known to exhibit a wide range of biological activities, including as kinase inhibitors. mdpi.comnih.gov The title compound could serve as a valuable intermediate in the synthesis of novel kinase inhibitors for therapeutic areas such as oncology. mdpi.comedgccjournal.org The distinct reactivity of the bromo and iodo substituents allows for sequential and site-selective introduction of different functionalities, enabling the creation of diverse molecular libraries for screening against various biological targets.

Organic Synthesis and Catalysis: As a di-halogenated building block, this compound is a prime candidate for use in complex molecule synthesis via sequential cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The ability to selectively react at the C5-iodo position followed by a different reaction at the C7-bromo position provides a powerful tool for constructing intricate molecular frameworks.

Materials Science: Indole-based compounds are also explored for their applications in organic electronics. The introduction of heavy atoms like bromine and iodine can influence the photophysical properties of the indole scaffold, making this compound a potential precursor for novel organic materials with tailored electronic or optical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(7-bromo-5-iodoindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrINO/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENNXFBLUJOPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=CC(=C21)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646831 | |

| Record name | 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-35-0 | |

| Record name | 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 7 Bromo 5 Iodo 1h Indol 1 Yl Ethanone

Retrosynthetic Disconnection Strategies for the N-Acetylated, C5,C7-Dihaloindole Framework

A logical retrosynthetic analysis of 1-(7-bromo-5-iodo-1H-indol-1-yl)ethanone suggests that the final N-acetylation step is a practical and efficient transformation. This approach allows for the late-stage introduction of the ethanone (B97240) moiety, potentially simplifying the handling of intermediates. Therefore, the primary disconnection is at the N-acyl bond, leading to the key intermediate: 7-bromo-5-iodo-1H-indole.

Further disconnection of the dihaloindole intermediate involves the sequential removal of the halogen atoms. The relative reactivity of the indole (B1671886) ring towards electrophilic substitution dictates the strategy for introducing the bromine and iodine atoms. Generally, the C-3 position of indole is the most nucleophilic, followed by C-5 and C-2, with C-7 being less reactive. However, the presence of directing groups or specific reaction conditions can overcome these inherent reactivity patterns. A plausible retrosynthetic pathway would involve the selective iodination of a 7-bromoindole (B1273607) precursor or the bromination of a 5-iodoindole (B102021) precursor. The choice between these pathways depends on the feasibility and regioselectivity of each halogenation step.

The synthesis of the core indole nucleus can be achieved through various classical and modern methods, such as the Fischer, Bartoli, or Larock indole syntheses, starting from appropriately substituted anilines and other acyclic precursors. organic-chemistry.org

Regioselective Halogenation Approaches for the Indole Nucleus

Achieving the desired 5,7-dihalo substitution pattern on the indole nucleus requires precise control over the regioselectivity of the halogenation reactions. The electronic properties of the indole ring, steric hindrance, and the choice of halogenating agents and reaction conditions are critical factors.

Controlled Bromination at the C-7 Position

Directing bromination to the C-7 position of an unsubstituted indole is challenging due to the higher reactivity of other positions. However, strategies involving directing groups on the indole nitrogen can facilitate C-7 functionalization. For instance, the use of a removable pivaloyl or a di-tert-butylphosphinoyl group has been shown to direct metallation and subsequent functionalization to the C-7 position. acs.org

A more direct approach involves the use of specific brominating agents under controlled conditions. For the related indazole system, N-bromosuccinimide (NBS) has been successfully employed for regioselective C-7 bromination. rsc.orgrsc.orgresearchgate.net This suggests that a similar approach could be viable for indoles, potentially with careful optimization of solvents and temperature to favor C-7 attack over other positions.

Table 1: Conditions for Regioselective C-7 Bromination of Indazole Analogs

| Substrate | Brominating Agent | Solvent | Yield (%) | Reference |

| 4-Substituted 1H-indazole | NBS | Dichloromethane | Moderate to Good | rsc.org |

This data is for the analogous indazole system and suggests a potential starting point for indole C-7 bromination.

Selective Iodination at the C-5 Position

The C-5 position of the indole nucleus is more susceptible to electrophilic attack than the C-7 position. Several methods for the regioselective C-5 iodination of indoles have been reported. A direct iodination using molecular iodine in the presence of an oxidant or a catalyst can be effective. One reported method utilizes N-iodosuccinimide (NIS) as the iodine source, which can provide good regioselectivity for the C-5 position, especially when the C-3 position is blocked. rsc.orgresearchgate.net

Another efficient method for direct C-5 iodination involves the use of iodine with an oxidizing agent, which proceeds under mild conditions with good tolerance for various functional groups. rsc.org This approach is particularly attractive for the late-stage functionalization of complex indole derivatives.

Table 2: Reagents for Regioselective C-5 Iodination of Indoles

| Iodinating System | Substrate Scope | Key Features | Reference |

| I₂ / Oxidant | Various substituted indoles | Metal-free, mild conditions | rsc.org |

| N-Iodosuccinimide (NIS) | Indoles (C-3 may require protection) | Good regioselectivity | researchgate.net |

Sequential vs. Simultaneous Dihalogenation Protocols

The synthesis of 7-bromo-5-iodo-1H-indole can be approached through either a sequential or a simultaneous dihalogenation strategy.

A sequential approach is generally preferred to ensure regiochemical control. This would involve a two-step process:

Bromination followed by Iodination: Starting with indole, a regioselective bromination at the C-7 position would be performed first. The resulting 7-bromoindole would then be subjected to selective iodination at the C-5 position. This order is often chosen because the introduction of a deactivating bromine atom can help direct the subsequent, more reactive iodine electrophile to the desired C-5 position.

Iodination followed by Bromination: Alternatively, one could first iodinate indole at the C-5 position and then perform a selective bromination at the C-7 position of the 5-iodoindole intermediate. The bulky iodine atom at C-5 might sterically hinder substitution at C-6, potentially favoring C-7 bromination.

A simultaneous approach , where both halogens are introduced in a single pot, is generally less common for achieving a specific di-substitution pattern with two different halogens on an indole ring. Such a process would require a complex interplay of reagent stoichiometry and reaction kinetics to achieve the desired 7-bromo-5-iodo product with high selectivity over other possible dihalogenated isomers. A consecutive four-component synthesis has been reported for the synthesis of 3-iodoindoles, which involves an iodination step in a one-pot sequence. beilstein-journals.orgnih.govresearchgate.net While this demonstrates the feasibility of multi-step one-pot reactions, adapting it for a specific 5,7-dihalo pattern with two different halogens would require significant development.

Given the established methods for regioselective C-7 bromination (on related heterocycles) and C-5 iodination, a sequential pathway appears to be the most rational and controllable strategy for the synthesis of the 7-bromo-5-iodo-1H-indole intermediate.

N-Functionalization Strategies: Synthesis of the N-Ethanone Moiety

The final step in the proposed synthesis is the introduction of the ethanone (acetyl) group onto the nitrogen of the 7-bromo-5-iodo-1H-indole intermediate. The N-acylation of indoles is a well-established transformation, and several methods can be employed.

Acylation Methods and Conditions for the Indole Nitrogen

The N-acylation of indoles can be achieved using various acylating agents under basic or catalytic conditions. The choice of method depends on the stability of the dihaloindole substrate and the desired reaction efficiency.

A common and straightforward method involves the deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH), followed by quenching with an acylating agent like acetyl chloride or acetic anhydride (B1165640). This method is generally high-yielding but requires anhydrous conditions.

Alternative, milder methods have also been developed. For instance, direct N-acylation of indoles with carboxylic acids can be catalyzed by boric acid. researchgate.net Another approach utilizes thioesters as the acyl source, offering high chemoselectivity for N-acylation over C-acylation. rsc.org Furthermore, oxidative N-acylation using aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst represents a modern and efficient strategy. beilstein-journals.org

Table 3: Selected Methods for N-Acylation of Indoles

| Acylating Agent | Catalyst/Reagent | Key Features | Reference(s) |

| Acetyl Chloride / Acetic Anhydride | Strong Base (e.g., NaH) | High yield, requires anhydrous conditions | jst.go.jp |

| Acetic Acid | Boric Acid | Direct acylation, economical | researchgate.net |

| S-Alkyl Thioacetate | Base (e.g., Cs₂CO₃) | Mild, highly chemoselective | rsc.org |

| Acetaldehyde | NHC Catalyst / Oxidant | Oxidative acylation, broad scope | beilstein-journals.org |

For the synthesis of this compound, the classical approach using a strong base and acetyl chloride or acetic anhydride is likely to be effective, provided the dihaloindole intermediate is stable to the reaction conditions.

Evaluation of Acylating Agents and Reaction Efficiencies

The reaction of an indole with acetic anhydride can be performed under different conditions to achieve the desired N-acylation. In the absence of a catalyst, high temperatures are often required. However, the use of a base or a catalyst can facilitate the reaction under milder conditions. For instance, the presence of sodium acetate (B1210297) can promote N-acetylation. core.ac.uk Other bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be effective for the acylation of indoles. nih.gov

The efficiency of the acetylation of the dihalogenated indole, 7-bromo-5-iodo-1H-indole, would be influenced by the electronic effects of the halogen substituents. Both bromine and iodine are deactivating groups, which could make the indole nitrogen less nucleophilic and thus, the acetylation reaction might require more forcing conditions or a more potent catalytic system compared to unsubstituted indole.

Alternative acylating agents include acetyl chloride, which is more reactive than acetic anhydride but can also be less stable and harder to handle. nih.gov Thioesters have also been reported as stable and effective acyl sources for the chemoselective N-acylation of indoles. nih.gov The choice of acylating agent would necessitate optimization of reaction conditions such as solvent, temperature, and reaction time to maximize the yield of the desired 1-acetylated product while minimizing potential side reactions.

Table 1: Comparison of Potential Acylating Agents for Indole N-Acetylation

| Acylating Agent | Common Catalysts/Conditions | Advantages | Disadvantages |

| Acetic Anhydride | Sodium Acetate, DBU, Heat | Readily available, cost-effective, relatively stable. | May require harsh conditions or a catalyst for efficient reaction with deactivated indoles. |

| Acetyl Chloride | Base (e.g., Triethylamine) | Highly reactive, may proceed under milder conditions. | Unstable, moisture-sensitive, can generate corrosive HCl byproduct. |

| Thioesters | Base | Stable acyl source, good chemoselectivity for N-acylation. nih.gov | May require synthesis of the thioester precursor. |

| Aldehydes | Oxidative N-heterocyclic carbene (NHC) catalysis | Mild conditions, broad substrate scope. rsc.org | Requires a specific catalytic system. |

Convergent and Linear Synthesis Pathways for this compound

A linear synthesis would involve the sequential modification of a starting material. For the target compound, a plausible linear pathway would begin with indole. The steps would involve:

Bromination: Regioselective bromination at the C7 position of the indole ring.

Iodination: Subsequent iodination at the C5 position.

N-Acetylation: Finally, acetylation of the nitrogen atom of the dihalogenated indole.

A convergent synthesis , on the other hand, involves the synthesis of key fragments of the target molecule separately, which are then combined in the final steps. rsc.org For this compound, a possible convergent approach could be:

Pathway A:

Synthesize 1-acetylindole (B1583761).

Perform a di-halogenation reaction to introduce bromine at C7 and iodine at C5. This would require careful control of the halogenating agents and reaction conditions to achieve the desired regiochemistry.

Pathway B:

Synthesize a pre-functionalized aromatic precursor, such as 2,4-dibromo-6-iodoaniline.

Construct the indole ring from this precursor using established indole synthesis methodologies, such as the Fischer, Bischler, or Larock indole synthesis, incorporating the acetyl group at the nitrogen during or after the cyclization. organic-chemistry.org

Table 2: Hypothetical Comparison of Linear and Convergent Synthesis Pathways

| Synthesis Strategy | Key Steps | Potential Advantages | Potential Challenges |

| Linear | Indole -> 7-Bromoindole -> 7-Bromo-5-iodoindole -> Target | Straightforward concept. | Potentially low overall yield due to the number of sequential steps; challenges in controlling regioselectivity at each halogenation step. |

| Convergent (Pathway A) | 1-Acetylindole -> Halogenation -> Target | Fewer linear steps, potentially higher overall yield. | Di-halogenation of 1-acetylindole with the correct regioselectivity could be challenging. |

| Convergent (Pathway B) | Substituted Aniline (B41778) -> Indole Ring Formation -> Target | Allows for precise placement of substituents from the start. | Synthesis of the starting substituted aniline may be complex; indole ring formation from a highly substituted precursor might have a low yield. |

Green Chemistry Principles in the Synthesis of Halogenated Indoles

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact. eurekaselect.comtandfonline.com The synthesis of halogenated indoles can benefit from the adoption of these principles.

Key aspects of green chemistry applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are a prime example of atom-economical processes that can be used for indole synthesis. rsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or ionic liquids as solvents and employing less toxic halogenating agents. eurekaselect.combenthamdirect.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. eurekaselect.com

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. tandfonline.comtandfonline.com

For the halogenation steps, traditional methods often use molecular halogens, which can be hazardous. Greener alternatives include the use of N-halosuccinimides or enzymatic halogenation, which can offer greater selectivity and milder reaction conditions. rsc.org For the acetylation step, catalyst-free conditions or the use of solid acid catalysts that can be easily recovered and reused would align with green chemistry principles. orientjchem.org

Catalytic Approaches for Carbon-Halogen Bond Formation and Acetylation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions that are more efficient, selective, and sustainable.

Carbon-Halogen Bond Formation: The regioselective introduction of bromine and iodine onto the indole ring can be achieved through various catalytic methods. Electrophilic halogenation is the most common approach. While this can sometimes be achieved without a catalyst, Lewis acids or other catalysts can enhance reactivity and selectivity. More advanced methods involve transition-metal-catalyzed C-H activation/halogenation, which can provide high regioselectivity. However, directing groups are often required for such transformations.

Acetylation: The N-acetylation of indoles can be significantly improved through catalysis. While strong bases can be used, catalytic methods are often preferred to avoid harsh conditions.

Lewis Acid Catalysis: Lewis acids can activate the acylating agent, making it more electrophilic and facilitating the attack by the indole nitrogen.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the N-acylation of indoles with aldehydes under mild, oxidative conditions. rsc.org Chiral phosphoric acids have also been used to catalyze the enantioselective N-alkylation of indoles. mdpi.com

Dehydrogenative Coupling: A catalytic amount of tetrapropylammonium (B79313) perruthenate (TPAP) can catalyze the dehydrogenative coupling of indoles with primary alcohols to form N-acylated indoles, offering a direct and efficient method. nih.gov

For the synthesis of this compound, a catalytic approach to acetylation would likely involve treating the 7-bromo-5-iodo-1H-indole with an acylating agent in the presence of a suitable catalyst to achieve high conversion and yield under mild conditions.

Sophisticated Spectroscopic and Structural Characterization of 1 7 Bromo 5 Iodo 1h Indol 1 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1-(7-bromo-5-iodo-1H-indol-1-yl)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring and the protons of the N-acetyl group. The chemical shifts are significantly influenced by the electronic effects of the bromine and iodine substituents, as well as the anisotropic effect of the acetyl group. ucl.ac.uk

The protons on the indole ring (H-2, H-3, H-4, and H-6) are expected to appear in the aromatic region of the spectrum. The H-2 and H-3 protons will likely appear as doublets due to their mutual coupling. The protons on the benzene (B151609) moiety, H-4 and H-6, will also appear as doublets, with their chemical shifts influenced by the adjacent halogen substituents. The bromine at position 7 and iodine at position 5 will exert a deshielding effect on the neighboring protons. ucl.ac.ukresearchgate.net The protons of the acetyl group's methyl will appear as a sharp singlet in the upfield region.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.30 - 7.40 | d | ~3.5 |

| H-3 | 6.60 - 6.70 | d | ~3.5 |

| H-4 | 7.80 - 7.90 | d | ~1.5 |

| H-6 | 7.60 - 7.70 | d | ~1.5 |

| -COCH₃ | 2.60 - 2.70 | s | - |

Note: Predicted values are based on the analysis of substituent effects on the indole nucleus and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of this compound is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens and the N-acetyl group. organicchemistrydata.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125 - 127 |

| C-3 | 108 - 110 |

| C-3a | 130 - 132 |

| C-4 | 130 - 132 |

| C-5 | 85 - 88 |

| C-6 | 128 - 130 |

| C-7 | 115 - 117 |

| C-7a | 138 - 140 |

| C=O | 168 - 170 |

| -CH₃ | 23 - 25 |

Note: Predicted values are based on the analysis of substituent effects on the indole nucleus and may vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments are essential for the definitive assignment of the complex spectra of substituted indoles.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. sdsu.edu Key correlations would be observed between H-2 and H-3, and between H-4 and H-6, confirming their positions on the pyrrole (B145914) and benzene rings, respectively. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. sdsu.edu This would allow for the unambiguous assignment of the protonated carbons C-2, C-3, C-4, C-6, and the methyl carbon of the acetyl group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOE would be expected between the protons of the N-acetyl group and the H-7 proton, providing evidence for the conformation of the acetyl group relative to the indole ring. nih.gov

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a compound without the need for a specific reference standard of the analyte. emerypharma.comamazonaws.com The purity of this compound can be determined by accurately weighing the sample and a certified internal standard into an NMR tube, dissolving them in a deuterated solvent, and acquiring a ¹H NMR spectrum under quantitative conditions (e.g., with a long relaxation delay). ox.ac.ukresearchgate.net

By comparing the integral of a well-resolved signal of the analyte (e.g., the singlet of the acetyl group) with the integral of a known signal from the internal standard, the absolute purity of the sample can be calculated. amazonaws.com This method is also valuable for determining the ratio of any potential regioisomers that may have formed during synthesis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathways

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule.

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov For this compound, the ESI-HRMS spectrum would be expected to show a prominent [M+H]⁺ ion. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 pattern for the molecular ion peak, aiding in its identification. miamioh.edu

The primary fragmentation pathway in the ESI-MS/MS of N-acetylindoles often involves the cleavage of the N-acetyl group. scirp.orgnih.gov A major fragment ion would likely correspond to the loss of a ketene (B1206846) molecule (CH₂=C=O) from the protonated molecular ion. Further fragmentation could involve the loss of the halogen atoms or cleavage of the indole ring itself. nih.gov

Predicted ESI-HRMS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Description |

| 363.8786 | [C₁₀H₈BrINO]⁺ | Molecular Ion [M]⁺ |

| 364.8864 | [C₁₀H₉BrINO]⁺ | Protonated Molecule [M+H]⁺ |

| 322.8759 | [C₈H₆BrIN]⁺ | Loss of ketene (-CH₂CO) from [M+H]⁺ |

| 243.9063 | [C₈H₆IN]⁺ | Loss of Br from the [M-CH₂CO+H]⁺ fragment |

| 195.9697 | [C₈H₆BrN]⁺ | Loss of I from the [M-CH₂CO+H]⁺ fragment |

Note: The m/z values are calculated for the most abundant isotopes (⁷⁹Br and ¹²⁷I) and will be accompanied by isotopic peaks.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is particularly useful for the analysis of a wide range of chemical compounds, including those that are prone to fragmentation. mdpi.com In the analysis of this compound, MALDI-MS would be employed to determine its molecular weight with high accuracy. The process involves co-crystallizing the analyte with a matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), which absorbs the laser energy and facilitates the ionization of the analyte molecule with minimal fragmentation. mdpi.comnih.gov

For this compound, with a molecular formula of C₁₀H₇BrINO, the expected monoisotopic mass is approximately 363.98 g/mol . cymitquimica.com In a MALDI-TOF (Time-of-Flight) experiment, the protonated molecule [M+H]⁺ would be observed, and its mass-to-charge ratio (m/z) would be measured. The high resolution of the TOF analyzer allows for the confirmation of the elemental composition of the molecule. Recent developments have introduced novel matrix compounds, including nitro-indole derivatives, which have shown improved ionization efficiency for a broad class of analytes and can produce both positive and negative ions. nih.govnsf.gov While conventional organic matrices can sometimes produce interfering peaks in the low molecular-weight region, the use of specialized matrices or matrix-free techniques can circumvent this issue. rsc.org

Fragmentation Analysis and Structural Inference

Mass spectrometry-based fragmentation analysis provides invaluable information for the structural elucidation of organic compounds. The fragmentation patterns of this compound can be predicted based on the established fragmentation rules for its constituent functional groups. libretexts.org

The N-acetyl indole core is expected to undergo characteristic fragmentation pathways. A primary fragmentation event would be the cleavage of the N-C(O) bond, leading to the loss of the acetyl group as a ketene radical (•CH₂=C=O) or the formation of an acylium ion [CH₃CO]⁺ with an m/z of 43. Alternatively, cleavage of the bond between the indole nitrogen and the acetyl carbonyl carbon would result in the formation of a stable 7-bromo-5-iodo-1H-indole radical cation. scirp.org

The presence of bromine and iodine atoms introduces a distinctive isotopic signature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which would result in doublet peaks for bromine-containing fragments, separated by 2 m/z units. libretexts.org Iodine is monoisotopic (¹²⁷I), so it does not contribute to isotopic peak patterns but does lead to fragment ions at specific masses corresponding to the loss of an iodine atom or iodine-containing fragments. docbrown.info

A plausible fragmentation pathway for this compound would involve the initial loss of the acetyl group to form the 7-bromo-5-iodo-indole fragment. Subsequent fragmentation could involve the loss of a bromine radical (•Br) or an iodine radical (•I), leading to further diagnostic fragment ions. The study of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (approx.) |

| [M]⁺ | [C₁₀H₇BrINO]⁺ | 364 |

| [M-CH₃CO]⁺ | [C₈H₅BrIN]⁺ | 321 |

| [M-Br]⁺ | [C₁₀H₇INO]⁺ | 285 |

| [M-I]⁺ | [C₁₀H₇BrNO]⁺ | 237 |

| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for the identification of functional groups and the study of molecular vibrations. The spectra provide a molecular "fingerprint" that is unique to the compound.

For this compound, the FT-IR and Raman spectra would exhibit characteristic absorption bands corresponding to its various functional groups. The N-acetyl group will give rise to a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the bromo and iodo substituents on the indole ring.

The indole ring itself has a set of characteristic vibrations. These include C-H stretching vibrations from the aromatic protons, C=C stretching vibrations within the aromatic rings, and the C-N stretching of the pyrrole part of the indole nucleus. The substitution pattern on the indole ring will influence the positions and intensities of these bands.

The carbon-halogen bonds also have characteristic vibrations, although they typically appear in the lower frequency region of the spectrum. The C-Br stretching vibration is expected in the 500-600 cm⁻¹ range, while the C-I stretch will be at an even lower frequency, typically below 500 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is often weaker in Raman, the aromatic ring vibrations are typically strong and well-defined. This can be particularly useful for probing the structure of the indole core.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (acetyl) | Stretching | 1680 - 1720 |

| C-N (indole) | Stretching | 1200 - 1350 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-Br | Stretching | 500 - 600 |

| C-I | Stretching | < 500 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

The solid-state structure will be influenced by various intermolecular interactions. In halogenated organic compounds, halogen bonding has emerged as a significant non-covalent interaction that directs crystal packing. Current time information in Pasuruan, ID. For the title compound, interactions such as Br···I, Br···O, and I···O could be present, influencing the supramolecular architecture. The strength and geometry of these halogen bonds can be analyzed to understand their contribution to the stability of the crystal lattice.

In addition to halogen bonding, other intermolecular forces such as hydrogen bonds (e.g., C-H···O), π-π stacking between the indole rings, and van der Waals forces will play a crucial role in the crystal packing. The acetyl group can act as a hydrogen bond acceptor, potentially forming weak C-H···O interactions with neighboring molecules.

Computational studies, often performed in conjunction with crystallographic analysis, can provide deeper insights into the nature and energetics of these intermolecular interactions. acs.org Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to visualize and quantify the strength of these non-covalent bonds. acs.org

Advanced Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized chemical compounds. For a multi-functionalized molecule like this compound, advanced chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC) coupled with HRMS

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid modifier such as formic acid to improve peak shape.

Coupling HPLC with High-Resolution Mass Spectrometry (HRMS) creates a powerful analytical system (HPLC-HRMS). As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides a highly accurate mass measurement. This allows for the confirmation of the molecular formula of the main peak and the identification of any impurities based on their exact masses. This technique is crucial for assessing the purity of the synthesized compound and for identifying any byproducts or degradation products.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

Gas Chromatography (GC) is a technique well-suited for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar nature, GC-MS is highly valuable for the analysis of volatile byproducts and impurities that may be present from its synthesis. mdpi.com

For instance, starting materials or solvent residues can be readily detected and quantified by GC-MS. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra and fragmentation patterns. doi.org For less volatile compounds, derivatization techniques can be employed to increase their volatility and thermal stability, making them amenable to GC-MS analysis.

Reactivity and Reaction Mechanisms of 1 7 Bromo 5 Iodo 1h Indol 1 Yl Ethanone

Reactivity of Halogen Substituents on the Indole (B1671886) Ring

The bromine and iodine atoms at the C-7 and C-5 positions, respectively, are the primary sites for reactions that form new carbon-carbon or carbon-heteroatom bonds. The significant difference in reactivity between aryl iodides and aryl bromides is a key feature that allows for selective manipulation of these positions. Generally, the carbon-iodine bond is longer and weaker than the carbon-bromine bond, making the C-5 iodo group more susceptible to oxidative addition in catalytic cycles and to metal-halogen exchange. thieme-connect.de

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. researchgate.netmdpi.com For 1-(7-bromo-5-iodo-1H-indol-1-yl)ethanone, the differential reactivity of the C-I and C-Br bonds allows for selective and sequential couplings. The C-5 iodo position is significantly more reactive than the C-7 bromo position in standard palladium-catalyzed reactions. thieme-connect.de

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond by reacting an organohalide with an organoboron reagent, can be performed selectively at the C-5 position. mdpi.comnih.govrsc.org By carefully controlling reaction conditions (e.g., catalyst choice, temperature), it is possible to couple an aryl or vinyl boronic acid at the C-5 position while leaving the C-7 bromine intact. Subsequent modification of the reaction conditions, typically by increasing the temperature or using a more active catalyst system, would then enable a second coupling reaction at the C-7 position. thieme-connect.de

The Sonogashira cross-coupling reaction , which couples terminal alkynes with aryl halides, follows a similar reactivity pattern. mdpi.comresearchgate.net The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would be expected to yield the 5-alkynyl-7-bromoindole derivative with high selectivity. thieme-connect.de Further functionalization at the C-7 position could then be achieved through a subsequent coupling reaction. thieme-connect.de

The Heck reaction , involving the coupling of an aryl halide with an alkene, would also be expected to show preference for the C-5 iodo position. This selectivity allows for the stepwise introduction of different functional groups at the C-5 and C-7 positions, making this compound a versatile building block in organic synthesis. mdpi.com

Table 1: Typical Conditions for Selective Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Electrophile Position | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C-5 (Iodo) | Ar-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | DME/H₂O, Toluene, Dioxane |

| Sonogashira | C-5 (Iodo) | R-C≡C-H | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, i-Pr₂NH | THF, DMF |

| Heck | C-5 (Iodo) | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Suzuki-Miyaura | C-7 (Bromo) | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine (B1218219) ligand | K₃PO₄, CsF | Toluene, Dioxane (often at higher temp.) |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is distinct from SN1 and SN2 reactions and requires specific conditions to proceed. A crucial requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comnih.gov

In the case of this compound, the indole ring is inherently electron-rich, which generally disfavors nucleophilic attack. While the N-acetyl group is electron-withdrawing, its influence is not strong enough, nor is it positioned ortho or para to either the C-5 or C-7 halogens, to sufficiently activate the ring for a conventional SNAr reaction. libretexts.org Therefore, direct displacement of the bromide or iodide by common nucleophiles via an SNAr pathway is considered highly unlikely under standard conditions.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium reagent. wikipedia.org This reaction is particularly useful for creating aryl anions that can then react with a variety of electrophiles. The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl. wikipedia.orgprinceton.edu

This reactivity difference is highly relevant for this compound. Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) would result in a selective metal-halogen exchange at the C-5 position. wikipedia.orgdocumentsdelivered.com This process would generate a 1-acetyl-7-bromo-5-lithio-1H-indole intermediate, leaving the C-7 bromo substituent untouched. This lithiated intermediate is a powerful nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of substituents specifically at the C-5 position.

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, or hydride transfer reagents. The ease of dehalogenation correlates with the carbon-halogen bond strength, with the C-I bond being the weakest and most easily cleaved, followed by C-Br, and then C-Cl.

For this compound, this difference in bond strength allows for the possibility of selective dehalogenation. Under controlled catalytic hydrogenation conditions (e.g., using a palladium catalyst and a hydrogen source), it is plausible that the iodine atom at C-5 could be selectively removed to yield 1-(7-bromo-1H-indol-1-yl)ethanone. More forcing conditions would likely be required to remove the more robust bromine atom at C-7. Some studies have shown that bromo substituents on the benzene (B151609) ring of an indole can be stable to certain reducing systems, suggesting that achieving high selectivity is feasible. researchgate.net

Reactivity of the N-Acetyl Group

The N-acetyl group serves as both a protecting group for the indole nitrogen and as an electronic modifier of the indole ring system. Its reactivity is primarily centered on the electrophilic carbonyl carbon.

Hydrolysis of the N-acetyl group is a common deprotection strategy to regenerate the free N-H indole. This is typically accomplished under basic conditions, for instance, by treatment with sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent like methanol (B129727) or ethanol. chemijournal.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the acetyl carbonyl, leading to the cleavage of the nitrogen-carbonyl bond and formation of the corresponding N-H indole, 7-bromo-5-iodo-1H-indole.

Transamidation is a reaction that involves the exchange of the amino or amide group of an amide with a different amine. nih.gov While less common than hydrolysis, it is a potential pathway for modifying the N-acyl group of this compound. This transformation typically requires a catalyst to activate the relatively unreactive amide bond. nih.gov The reaction with a primary or secondary amine under appropriate catalytic conditions (which can be metal-based or metal-free) could lead to the formation of a new N-acyl derivative, displacing the acetyl group. nih.govrsc.org The reaction is often driven to completion by using an excess of the reacting amine or by removing the displaced amine (in this case, acetamide (B32628) or its derivatives). nih.gov

Reactions Involving the Carbonyl Functionality

The acetyl group at the N-1 position introduces a carbonyl functionality that can undergo reactions typical of amides. A primary reaction is its removal through deacetylation, which can be achieved under both acidic and basic conditions.

Acid-Catalyzed Deacetylation: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by water, followed by proton transfer and elimination, leads to the cleavage of the N-acetyl bond, regenerating the NH-indole and acetic acid. etsu.edu The general mechanism for acid-catalyzed amide hydrolysis proceeds via an A-2 mechanism, involving a bimolecular attack of water on the protonated substrate. jcsp.org.pkresearchgate.net

Base-Catalyzed Deacetylation: In the presence of a strong base, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the resonance-stabilized indolide anion as a leaving group. etsu.edu The resulting indolide anion is then protonated by the solvent to yield the NH-indole. The deacetylation process under basic conditions involves the cleavage of the bond between the carbon of the acetyl group and the nitrogen of the amine group. researchgate.net

These deacetylation reactions are fundamental for modifying the indole nitrogen and for subsequent functionalization of the indole ring, as the N-acetyl group serves as a protecting group that can be removed when desired. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus under Halogen Substitution

The presence of bromine at C-7 and iodine at C-5, along with the N-acetyl group, significantly modulates the electronic properties of the indole nucleus, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

Regioselectivity of Electrophilic Aromatic Substitution

The indole ring is inherently a π-excessive heterocycle, making it highly reactive towards electrophiles, with the C-3 position being the most favored site for attack. niscpr.res.in However, in this compound, the N-acetyl group is electron-withdrawing, which deactivates the indole ring towards electrophilic substitution compared to an unsubstituted indole. The halogen substituents also exert a deactivating inductive effect and a directing mesomeric effect.

Due to the N-acetyl group, electrophilic substitution is less favorable. However, if forced, the position of substitution would be directed by the combined effects of the halogens. Generally, electrophilic substitution on N-acylindoles occurs at the C-3 position. researchgate.net In cases where the C-3 position is blocked, electrophilic attack can occur at other positions, influenced by the directing effects of existing substituents. niscpr.res.in For the title compound, with halogens at C-5 and C-7, electrophilic attack would likely be directed to the remaining open positions on the benzene ring, C-4 or C-6, with the precise regioselectivity depending on the specific electrophile and reaction conditions. Studies on other substituted indoles have shown that the nature of the electrophile and the substitution pattern on the indole ring determine the position of attack. niscpr.res.in

Nucleophilic Attack at the Indole Core

While the electron-rich indole nucleus is generally not susceptible to nucleophilic attack, the presence of electron-withdrawing groups can render the ring sufficiently electron-deficient to react with strong nucleophiles. The N-acetyl group, along with the two halogen atoms, decreases the electron density of the indole ring system.

Mechanistic Investigations of Transformation Pathways

Detailed mechanistic studies on this compound are scarce. However, insights can be drawn from studies on related indole derivatives, particularly concerning reaction kinetics and the use of isotopic labeling to elucidate reaction pathways.

Experimental Kinetic Studies for Reaction Rate Determination

Kinetic studies are crucial for determining the rates of chemical reactions and understanding their mechanisms. For reactions involving this compound, such as deacetylation, kinetic analysis would provide valuable information.

For instance, the rate of acid- or base-catalyzed hydrolysis of the N-acetyl group could be monitored over time to determine the reaction order and rate constants. Studies on the hydrolysis of other N-acyl compounds, such as N-(4-substitutedaryl) succinimides, have shown that the reaction rates are dependent on the acid concentration and the nature of the substituents. jcsp.org.pkresearchgate.net A similar approach could be applied to the title compound to quantify the electronic effects of the bromo and iodo substituents on the rate of deacetylation. The hydrolysis rates can be measured spectrophotometrically by monitoring the change in UV absorbance over time. jcsp.org.pk Kinetic studies on related compounds have indicated that deacylation can be the rate-limiting step in some enzymatic hydrolysis reactions. nih.gov

| Reaction Type | Typical Kinetic Parameters Measured | Significance | Analogous System Studied |

| Acid-Catalyzed Deacetylation | First-order rate coefficients (k), activation entropy (ΔS‡) | Elucidates reaction mechanism (e.g., A-2), effect of substituents | N-(4-substitutedaryl) succinimides jcsp.org.pkresearchgate.net |

| Base-Catalyzed Deacetylation | Rate constants as a function of base concentration | Determines reaction order with respect to the nucleophile | N-acetyl-d-glucosamine rsc.org |

| Electrophilic Substitution | Relative rates of substitution at different positions | Determines regioselectivity and directing effects of substituents | Competition experiments between different indoles |

Isotope Labeling Studies for Bond Breaking and Forming Events

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of atoms during a reaction. In the context of this compound, deuterium (B1214612) labeling could be employed to study electrophilic substitution and deacetylation reactions.

For example, performing an electrophilic substitution reaction in a deuterated solvent or with a deuterated electrophile would reveal the position of attack by analyzing the deuterium incorporation in the product via NMR spectroscopy or mass spectrometry. Studies on the acid-catalyzed hydrogen-deuterium exchange in indoles have shown that the C-3 position is typically the most reactive site for deuteration. acs.orgnih.govacs.org For N-acetylated indoles, such studies could clarify the regioselectivity of electrophilic attack under the influence of the existing substituents.

In deacetylation reactions, using H₂¹⁸O as the solvent would result in the incorporation of ¹⁸O into the resulting acetic acid, confirming that the carbonyl oxygen comes from the water molecule, which is characteristic of a nucleophilic acyl substitution mechanism.

| Isotopic Label | Reaction Studied | Information Gained | Relevant Findings in Analogous Systems |

| Deuterium (D) | Electrophilic Aromatic Substitution | Identifies the site of electrophilic attack and can reveal kinetic isotope effects. | Acid-catalyzed deuteration of indoles preferentially occurs at the C-3 position. acs.orgacs.org |

| Oxygen-18 (¹⁸O) | Hydrolysis of N-acetyl group | Confirms the nucleophilic attack of water at the carbonyl carbon. | |

| Carbon-13 (¹³C) | Rearrangement reactions | Tracks the carbon skeleton to elucidate rearrangement pathways. |

Intermediate Characterization and Trapping Experiments

The elucidation of reaction mechanisms involving complex molecules like this compound heavily relies on the detection and characterization of transient intermediates. Methodologies for achieving this include direct spectroscopic observation of the intermediates and chemical trapping experiments, where a reactive species is intercepted to form a stable, identifiable product.

Spectroscopic Characterization of Potential Intermediates

In reactions involving single-electron transfer (SET) processes, such as certain photochemical or electrochemical reactions, the formation of a radical cation of the indole moiety is a plausible initial step. researchgate.net The characterization of such fleeting species can be achieved through advanced spectroscopic techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is paramount for the direct detection of species with unpaired electrons, such as radical cations. nih.gov For the radical cation of this compound, EPR spectroscopy would provide information about the distribution of the unpaired electron's spin density across the molecule, which is influenced by the bromo, iodo, and acetyl substituents. unibo.itu-tokyo.ac.jp The hyperfine coupling constants with the nitrogen nucleus and protons would be key parameters for its identification. nih.gov

Transient Absorption Spectroscopy: Time-resolved techniques like transient absorption spectroscopy can monitor the formation and decay of short-lived intermediates that possess distinct electronic absorption spectra. ias.ac.in The radical cation of an indole derivative typically exhibits characteristic absorption bands that can be monitored on ultrafast timescales.

Below is a representative table of spectroscopic data that might be expected from the analysis of radical cation intermediates of halogenated N-acetylindoles, based on literature for analogous compounds.

| Spectroscopic Technique | Intermediate | Anticipated Observations | Reference Analogues |

| EPR Spectroscopy | Indole Radical Cation | g-value close to free electron (≈2.003), hyperfine coupling to ¹⁴N and aromatic protons. | Halogenated benzene radical cations nih.gov, Triphenylamine radical cation nih.gov |

| Transient Absorption | Indole Radical Cation | Broad absorption bands in the visible region (e.g., 500-700 nm). | Indole radical cations studied by electrochemical oxidation ias.ac.in |

Chemical Trapping Experiments

Chemical trapping is an indirect method to confirm the existence of a reactive intermediate by introducing a "trapping agent" that selectively reacts with the intermediate to form a stable adduct. csbsju.edu The structure of this adduct provides strong evidence for the nature of the transient species.

Radical Trapping: In reactions where radical intermediates are suspected, radical scavengers are employed. A widely used trapping agent is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). csbsju.edu If a radical intermediate is formed from this compound, it would react with TEMPO to form a stable adduct that can be isolated and characterized by standard analytical techniques like mass spectrometry and NMR spectroscopy. The absence of the expected reaction product and the formation of the TEMPO adduct would strongly support a radical-mediated pathway. researchgate.net

Trapping of Organometallic Intermediates: In transition metal-catalyzed reactions, such as Suzuki-Miyaura or Heck cross-coupling, organopalladium intermediates are central to the catalytic cycle. nih.govnih.govresearchgate.netwildlife-biodiversity.com While direct observation can be challenging, their presence can be inferred through carefully designed experiments. For instance, the oxidative addition of the C-I or C-Br bond to a Pd(0) complex would form an organopalladium(II) intermediate. This intermediate could potentially be trapped by reacting it with a suitable reagent that leads to a uniquely identifiable product.

The following table outlines potential trapping experiments and the expected outcomes for intermediates derived from this compound.

| Reaction Type | Suspected Intermediate | Trapping Agent | Expected Trapped Product | Supporting Rationale |

| Photochemical/Electrochemical Reaction | Indole Radical Cation | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | TEMPO adduct of the indole | Formation of a stable adduct confirms a radical pathway. researchgate.netcsbsju.edu |

| Suzuki-Miyaura Coupling | Organopalladium(II) Complex | Highly reactive dienes or alkynes | Diels-Alder or other cycloaddition products | Interception of the organometallic species before reductive elimination. csbsju.edu |

| Acid-Catalyzed Reactions | Cationic Intermediate | Aromatic nucleophiles (e.g., furan, pyrrole) | Adduct of the nucleophile to the indole ring | Trapping of a putative cationic species generated under acidic conditions. nih.gov |

These experimental approaches, combining direct spectroscopic observation and indirect chemical trapping, are fundamental to building a detailed picture of the reaction mechanisms for complex molecules like this compound.

Computational Chemistry and Theoretical Investigations of 1 7 Bromo 5 Iodo 1h Indol 1 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and molecular properties of 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone. These computational approaches allow for a detailed understanding of the molecule at the atomic level.

The initial step in the computational investigation involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, the geometry is characterized by the planarity of the indole (B1671886) ring system, with the acetyl group at the 1-position exhibiting a specific orientation relative to the ring.

Conformational analysis, which explores the different spatial arrangements of the acetyl group through rotation around the N-C bond, is crucial for identifying the global minimum energy structure. The rotational barrier and the relative energies of different conformers are key parameters obtained from these calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | Data not available | ||

| C-I | Data not available | ||

| N-C(acetyl) | Data not available | ||

| C=O | Data not available | ||

| C-N-C(acetyl) | Data not available | ||

| N-C-C(methyl) | Data not available |

Theoretical data for bond lengths, angles, and dihedrals would be populated here from specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich indole ring, particularly on the pyrrole (B145914) moiety and the halogen substituents which can participate in resonance. The LUMO is often centered on the acetyl group and the adjacent nitrogen atom, indicating that these are the likely sites for nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Calculated values for the electronic properties would be presented in this table.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the negative potential is expected to be concentrated around the oxygen atom of the acetyl group, making it a likely site for interaction with electrophiles. The regions around the hydrogen atoms and potentially the halogen atoms (due to σ-hole effects) would exhibit positive potential, indicating them as possible sites for nucleophilic interaction.

Computational methods can accurately predict various spectroscopic properties. Calculated Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be compared with experimental data to confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus.

Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) provides information about the molecule's vibrational modes. Comparing the calculated spectrum with the experimental one can aid in the identification and characterization of the compound.

Table 3: Predicted Spectroscopic Data for this compound

| Nucleus/Mode | Calculated Chemical Shift (ppm) / Frequency (cm⁻¹) |

|---|---|

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

Predicted spectroscopic data would be detailed in this table.

Reaction Pathway and Transition State Calculations for Mechanistic Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states.

For instance, the relative ease of substitution of the bromo versus the iodo group could be computationally evaluated by modeling the respective reaction pathways and comparing their activation barriers.

Prediction of Regioselectivity and Stereoselectivity

In the absence of specific studies on this compound, a general discussion of how computational methods predict reaction outcomes for similar indole derivatives is relevant. Theoretical chemistry provides valuable insights into the regioselectivity and stereoselectivity of chemical reactions. By calculating the energies of possible transition states and intermediates, chemists can predict the most likely products.

For a molecule like this compound, computational models could be used to explore its reactivity in various reactions. For instance, in electrophilic aromatic substitution, calculations of atomic charges, frontier molecular orbitals (HOMO and LUMO), and Fukui functions would help identify the most nucleophilic positions on the indole ring, thus predicting the regioselectivity. Similarly, for reactions involving the acetyl group or potential chiral centers, computational modeling could elucidate the steric and electronic factors governing stereoselective outcomes.

A hypothetical data table for predicted regioselectivity in an electrophilic substitution reaction might look like this:

Table 1: Hypothetical Calculated Parameters for Predicting Regioselectivity of Electrophilic Attack on this compound

| Ring Position | Calculated Atomic Charge (e) | Fukui Function (f-) | Relative Energy of Sigma Complex (kcal/mol) |

| C2 | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| C6 | Data not available | Data not available | Data not available |

Note: This table is illustrative. The values are dependent on the level of theory and basis set used in the calculations.

Advanced Topological Analysis of Electron Density

Advanced topological analysis methods delve into the intricacies of the electron density to reveal details about chemical bonding and molecular structure. These techniques provide a quantitative description of the chemical bonds and non-covalent interactions within a molecule.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing electron density. QTAIM partitions a molecule into atomic basins, allowing for the calculation of atomic properties such as charges and energies. A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature of the chemical bond (e.g., covalent, ionic, or van der Waals).

For this compound, a QTAIM analysis would characterize the C-N, C-C, C-Br, and C-I bonds within the molecule, as well as any potential intramolecular non-covalent interactions.

Table 2: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ) (au) | Laplacian of Electron Density (∇²ρ) (au) | Total Energy Density (H(r)) (au) | Bond Character |

| C-Br | Data not available | Data not available | Data not available | Polar Covalent |

| C-I | Data not available | Data not available | Data not available | Polar Covalent |

| N-C=O | Data not available | Data not available | Data not available | Polar Covalent |

Note: This table is illustrative. The values are dependent on the level of theory and basis set used in the calculations.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are methods used to visualize and quantify the degree of electron localization in a molecule. researchgate.netpku.edu.cnaps.orgias.ac.in These functions provide a more intuitive picture of chemical bonding than the electron density alone, highlighting regions corresponding to covalent bonds, lone pairs, and atomic cores.

ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. LOL also provides a measure of electron localization, with high values indicating regions where electrons are highly localized. researchgate.net For this compound, ELF and LOL analyses would map out the bonding patterns and the spatial distribution of electron pairs, offering a detailed view of its electronic structure.

Advanced Applications of 1 7 Bromo 5 Iodo 1h Indol 1 Yl Ethanone in Materials Science and Catalysis

Design and Synthesis of Advanced Materials Utilizing the Halogenated Indole (B1671886) Scaffold

The unique substitution pattern of 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone, featuring both bromine and iodine atoms on the indole ring, presents a tantalizing platform for the development of advanced materials. The presence and position of these halogens can significantly influence the electronic properties, intermolecular interactions, and reactivity of the molecule, making it a target for synthetic chemists in materials science.

Organic Semiconductors and Optoelectronic Materials

Currently, there is a lack of specific research in peer-reviewed literature detailing the synthesis or characterization of organic semiconductors or optoelectronic materials directly derived from this compound. However, the broader class of halogenated indoles is recognized for its potential in this field. Halogenation is a known strategy to modulate the electronic energy levels (HOMO/LUMO) of organic molecules, a critical factor in the design of semiconductor materials. The introduction of heavy atoms like bromine and iodine can also facilitate intersystem crossing, a property that could be exploited in phosphorescent organic light-emitting diodes (OLEDs).

Future research may explore the use of this compound as a building block for larger conjugated systems. The bromo and iodo substituents offer regioselective sites for cross-coupling reactions, allowing for the extension of the π-system, a key requirement for efficient charge transport.

Table 1: Potential Electronic Properties of Materials Derived from this compound (Hypothetical)

| Property | Potential Influence of the Scaffold | Rationale |

|---|---|---|

| Band Gap | Tunable | The electron-withdrawing nature of the halogens and the acetyl group can lower the energy levels of the frontier molecular orbitals. |

| Charge Carrier Mobility | Potentially Enhanced | The planar indole core can promote π-π stacking, while halogen bonding could influence molecular packing in the solid state, affecting charge transport pathways. |

| Photoluminescence | Potential for Phosphorescence | The presence of heavy atoms (bromine and iodine) can enhance spin-orbit coupling, favoring emission from the triplet state. |

This table is based on theoretical considerations and the known effects of halogenation on organic electronic materials, as direct experimental data for materials derived from this compound is not currently available in the literature.

Polymer Chemistry and Advanced Coatings

In the domain of polymer chemistry, specific examples of polymers or advanced coatings synthesized directly from this compound are not documented in the available scientific literature. The di-halogenated nature of the molecule, however, makes it a viable candidate as a monomer or cross-linking agent in the synthesis of novel polymers.

The distinct reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions could allow for sequential and controlled polymerization, leading to well-defined polymer architectures. For instance, the C-I bond could be selectively reacted first, followed by the reaction of the C-Br bond, or vice-versa, depending on the catalytic system employed. This could be a pathway to creating complex, functional polymers.

Potential applications for polymers incorporating this indole scaffold could include specialty coatings with tailored refractive indices or enhanced thermal stability, owing to the aromatic and halogenated nature of the monomer.

Role as Precursors or Ligands in Homogeneous and Heterogeneous Catalysis

The utility of indole derivatives as ligands in catalysis is a well-established area of research. The nitrogen atom of the indole ring, along with other potential coordination sites, can bind to metal centers, influencing their catalytic activity.

Development of Novel Catalytic Systems Based on Indole Derivatives

While there are no specific reports on the use of this compound as a ligand or precursor for catalytic systems, its structure suggests potential in this area. The nitrogen atom of the indole and the oxygen atom of the acetyl group could potentially act as a bidentate ligand, chelating to a metal center. The electronic effects of the bromo and iodo substituents would modulate the electron-donating ability of the ligand, thereby tuning the reactivity of the metal catalyst.

Table 2: Potential Catalytic Systems Featuring this compound as a Ligand (Theoretical)

| Metal Center | Potential Ligand Coordination | Potential Catalytic Application |

|---|---|---|

| Palladium (Pd) | N, O-chelation | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) |

| Copper (Cu) | N-coordination | Azide-alkyne cycloadditions, C-N coupling reactions |

| Rhodium (Rh) / Iridium (Ir) | N, O-chelation | Hydrogenation, hydroformylation |

This table presents hypothetical catalytic systems, as experimental studies employing this compound as a ligand are not yet reported.

Catalytic Activity in C-C and C-X Bond Forming Reactions

The primary role of this compound in the context of C-C and C-X (where X is a heteroatom) bond-forming reactions is that of a building block or substrate rather than a catalyst itself. The presence of two different halogen atoms at specific positions (C5 and C7) makes it a valuable precursor for the synthesis of more complex, polysubstituted indole derivatives through selective cross-coupling reactions.

The differential reactivity of the C-I and C-Br bonds is a key feature. Generally, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective functionalization at the C5 position, leaving the C7 position available for a subsequent, different transformation.

Table 3: Reactivity in Cross-Coupling Reactions

| Reaction Type | Position of Reactivity | Typical Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C5 (Iodo) > C7 (Bromo) | Pd catalyst, boronic acid, base | 5-Aryl-7-bromo-1-acetylindole |

| Sonogashira Coupling | C5 (Iodo) > C7 (Bromo) | Pd/Cu catalyst, terminal alkyne, base | 5-Alkynyl-7-bromo-1-acetylindole |

| Buchwald-Hartwig Amination | C5 (Iodo) > C7 (Bromo) | Pd catalyst, amine, base | 5-Amino-7-bromo-1-acetylindole |

This selective functionalization is a powerful tool for the synthesis of complex molecules with precisely controlled substitution patterns, which are of interest in medicinal chemistry and materials science.

Emerging Research Frontiers and Future Perspectives for Halogenated Indole Derivatives

Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of chemical research, from initial drug discovery to synthesis planning. nih.govnih.gov For halogenated indole (B1671886) derivatives like 1-(7-Bromo-5-iodo-1H-indol-1-yl)ethanone , these computational tools offer unprecedented opportunities to accelerate development.

Detailed Research Findings:

Predictive Modeling: ML models, particularly deep neural networks (DNNs), are increasingly used for molecular property prediction. nih.gov These models can be trained on existing data from various indole derivatives to predict the biological activity, toxicity, and pharmacokinetic profiles of novel compounds, thereby prioritizing the synthesis of candidates with the highest potential.